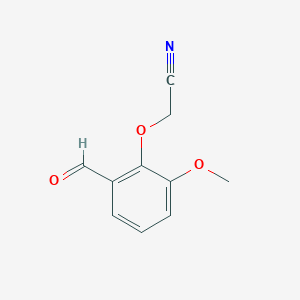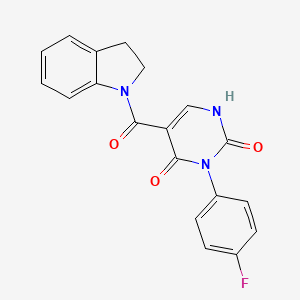
3-(4-fluorophenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as FIPI, is a small molecule that has gained attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. FIPI is a potent and selective inhibitor of the enzyme phospholipase D (PLD), which plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal rearrangement.
Wirkmechanismus
3-(4-fluorophenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione exerts its inhibitory effects on PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in downstream signaling pathways that are dependent on phosphatidic acid, such as the activation of protein kinase C and the mammalian target of rapamycin (mTOR) pathway. The inhibition of PLD by this compound has been shown to have broad effects on various cellular processes such as vesicle trafficking, cytoskeletal rearrangement, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for cancer. In immune cells, this compound has been shown to modulate cytokine production and immune cell function, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases. In neuronal cells, this compound has been shown to modulate synaptic plasticity and neuronal signaling, suggesting its potential as a tool for studying the molecular mechanisms underlying learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has several advantages as a tool for studying PLD function and downstream signaling pathways. It is a potent and selective inhibitor of PLD, with minimal off-target effects. It is also cell-permeable and can be easily administered to cells and animals in vitro and in vivo. However, this compound has some limitations as well. It has a short half-life and may require multiple doses or continuous administration to maintain its inhibitory effects. It may also have variable effects depending on the cell type and experimental conditions, and its effects may be influenced by other signaling pathways and cellular processes.
Zukünftige Richtungen
3-(4-fluorophenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has shown promising results in various scientific research fields, and there are several future directions that can be pursued to further explore its potential applications. One direction is to study the effects of this compound on PLD isoforms and their downstream signaling pathways in different cell types and disease models. Another direction is to develop more potent and selective inhibitors of PLD based on the structure and mechanism of action of this compound. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Overall, this compound is a promising tool for studying PLD function and downstream signaling pathways, and its potential applications in various scientific research fields warrant further investigation.
Synthesemethoden
3-(4-fluorophenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione can be synthesized by reacting 4-fluorobenzaldehyde with indoline-1-carboxylic acid in the presence of thionyl chloride to form 4-fluoroindoline-1-carbonyl chloride. This intermediate is then reacted with 2,4-dioxo-5-fluoropyrimidine in the presence of a base such as triethylamine to form this compound. The synthesis of this compound is a multistep process that requires careful purification and characterization to ensure the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various scientific research fields such as cancer biology, immunology, and neurobiology. PLD has been implicated in the development and progression of various types of cancer, and this compound has shown promising results in inhibiting PLD activity and suppressing cancer cell growth in vitro and in vivo. This compound has also been shown to modulate immune cell function and cytokine production, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases. In addition, this compound has been studied for its effects on neuronal signaling and synaptic plasticity, highlighting its potential as a tool for studying the molecular mechanisms underlying learning and memory.
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(4-fluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-13-5-7-14(8-6-13)23-18(25)15(11-21-19(23)26)17(24)22-10-9-12-3-1-2-4-16(12)22/h1-8,11H,9-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMQVWOGCOTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2976908.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)
![7-(3-morpholin-4-ylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)
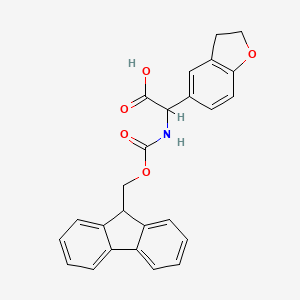

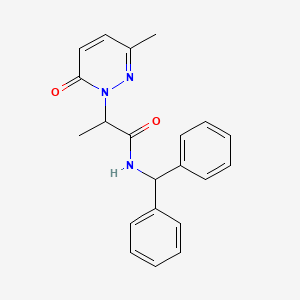
![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)
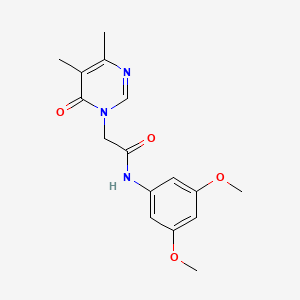
![[6-Chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2976919.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)

![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
